molecular formula C6H6ClNO2S B1604108 6-Methylpyridine-3-sulfonyl chloride CAS No. 478264-00-5

6-Methylpyridine-3-sulfonyl chloride

Cat. No. B1604108
M. Wt: 191.64 g/mol
InChI Key: TWKVSHBWJUMVDX-UHFFFAOYSA-N
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Patent
US07977488B2

Procedure details

To a mixture of 6-methylpyridine-3-amine (449 mg) and concentrated hydrochloric acid (5 mL) was added a solution of sodium nitrite (857 mg) in water (2 mL) at 0° C., and the mixture was stirred at the same temperature for 10 min. To the mixture was added a solution of concentrated hydrochloric acid (2.5 mL), copper sulfate (69 mg) and sodium hydrogen sulfite (5.08 g) in water (8 mL) at 0° C., and the mixture was stirred at room temperature for 30 min. The reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=10:1) to give the title compound as a pale-yellow solid (yield 0.12 g, 15%).
Quantity
449 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
857 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
5.08 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
69 mg
Type
catalyst
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5](N)=[CH:4][CH:3]=1.[ClH:9].N([O-])=O.[Na+].[S:14]([O-:17])(O)=[O:15].[Na+]>O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([S:14]([Cl:9])(=[O:17])=[O:15])=[CH:4][CH:3]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
449 mg
Type
reactant
Smiles
CC1=CC=C(C=N1)N
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
857 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5.08 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
69 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CC=C(C=N1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.